molecular formula C9H9N3O B14375531 4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 90280-25-4

4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14375531
CAS No.: 90280-25-4
M. Wt: 175.19 g/mol
InChI Key: HHAYFCURWFJJIH-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate and acetylacetone. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A basic structure similar to 4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one but without the pyridine ring.

    Pyridine: A simple aromatic ring structure that is part of the compound’s core.

    Dihydropyrazole: A reduced form of pyrazole with similar reactivity.

Uniqueness

This compound is unique due to the presence of both the pyrazole and pyridine rings in its structure.

Properties

CAS No.

90280-25-4

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-methyl-5-pyridin-3-yl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H9N3O/c1-6-8(11-12-9(6)13)7-3-2-4-10-5-7/h2-5H,1H3,(H2,11,12,13)

InChI Key

HHAYFCURWFJJIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NNC1=O)C2=CN=CC=C2

Origin of Product

United States

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